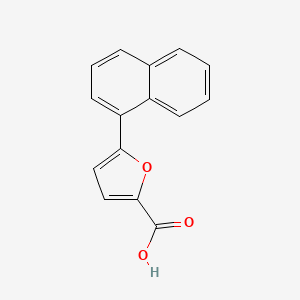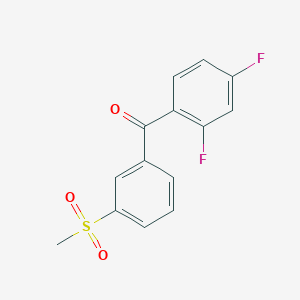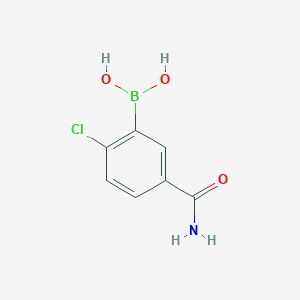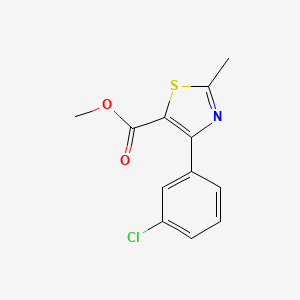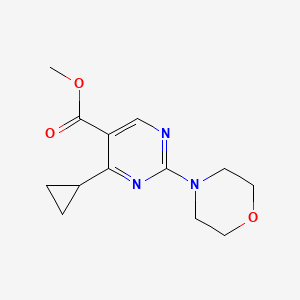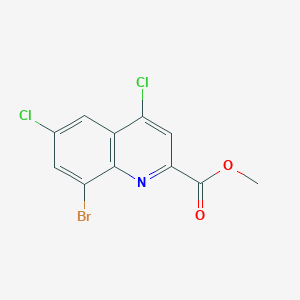
Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate
Descripción general
Descripción
Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate is a synthetic compound with the CAS Number: 1150164-76-3 . It has a molecular weight of 334.98 and its molecular formula is C11H6BrCl2NO2 . It is commonly used for scientific research and development .
Molecular Structure Analysis
The InChI code for Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate is 1S/C11H6BrCl2NO2/c1-17-11(16)9-4-8(14)6-2-5(13)3-7(12)10(6)15-9/h2-4H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Aplicaciones Científicas De Investigación
Photolabile Protecting Group in Biological Research
Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate, related to 8-bromo-7-hydroxyquinoline (BHQ), has been utilized as a photolabile protecting group for carboxylic acids. BHQ demonstrates greater photon quantum efficiency compared to similar compounds, making it highly sensitive to multiphoton-induced photolysis. This property is especially useful in vivo, where its increased solubility and low fluorescence are beneficial for caging biological messengers (Fedoryak & Dore, 2002).
Synthesis of Bifunctional Derivatives
Research into derivatives of 8-methylquinoline-5-carboxylic acid, closely related to methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate, has been conducted. These derivatives have been used to introduce various functional groups, such as methylamino groups, and for the synthesis of N-acyl derivatives, demonstrating the compound's versatility in chemical synthesis (Gracheva, Kovel'man & Tochilkin, 1982).
Potential Antibacterial Agents
Compounds derived from 2,4-dichloroquinolines, related to methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate, have been synthesized and evaluated for their antibacterial properties. These studies highlight the potential application of such derivatives in the development of new antibacterial agents (Balaji, Rajesh, Ali & Vijayakumar, 2013).
Photodegradation in Aqueous Systems
The photodegradation of quinolinecarboxylic herbicides, which are structurally similar to methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate, has been studied in aqueous solutions. Understanding the behavior of these compounds under various irradiation wavelengths contributes to environmental chemistry and pollutant management (Pinna & Pusino, 2012).
Fluorescent Brightening Agents
Research has been conducted on the synthesis of quinolines and their use as fluorescent brightening agents. This application is relevant to industries requiring materials with specific optical properties, like textiles and paper (Rangnekar & Shenoy, 1987).
Cytotoxicity Studies
Studies on the cytotoxicity of certain quinoline derivatives have been conducted, highlighting the potential of these compounds in cancer research. These compounds have shown promising results in inhibiting cancer cell growth, indicating their potential application in the development of anticancer drugs (Mphahlele, Maluleka, Makhafola & Mabeta, 2014).
Safety And Hazards
The safety data sheet for Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate suggests that contact with skin and eyes should be avoided . In case of contact, the affected area should be washed with copious amounts of water for at least 15 minutes . If irritation persists, medical attention should be sought .
Propiedades
IUPAC Name |
methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrCl2NO2/c1-17-11(16)9-4-8(14)6-2-5(13)3-7(12)10(6)15-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOJSGQAIMDZMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2Br)Cl)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674959 | |
| Record name | Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate | |
CAS RN |
1150164-76-3 | |
| Record name | Methyl 8-bromo-4,6-dichloroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1420390.png)


![3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1420396.png)
![methyl 2-[2-(2,6-dichlorophenyl)-N-methylacetamido]acetate](/img/structure/B1420398.png)
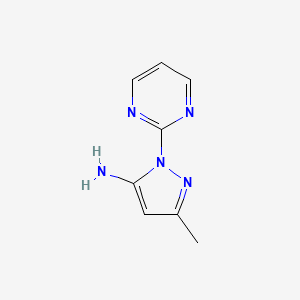
![2-chloro-1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1420403.png)
